

Comparative Analysis of 1-Methylcyclopentanecarboxylic Acid and Its Alternatives in Research and Development

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Compound of Interest

Compound Name: 1-Methylcyclopentanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alicyclic Carboxylic Acids

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel compounds. **1-Methylcyclopentanecarboxylic acid** is a versatile cyclic carboxylic acid utilized as an intermediate in the synthesis of pharmaceuticals and fragrances. This guide provides a comparative analysis of **1-Methylcyclopentanecarboxylic acid** against viable alternative reagents, including its structural isomers and other alicyclic carboxylic acids. The comparison focuses on their synthetic accessibility, performance in key reactions, and biological activities, supported by experimental data from peer-reviewed literature.

Physicochemical Properties and Synthetic Accessibility

A fundamental consideration for any reagent is its physical properties and the efficiency of its synthesis. **1-Methylcyclopentanecarboxylic acid** and its alternatives, such as 1-methylcyclohexanecarboxylic acid and 1-methylcyclopropanecarboxylic acid, share similar structural motifs but differ in ring size, which influences their conformational flexibility and reactivity.

Compound	Molecular Formula	Molecular Weight (g/mol)	Ring Size	Key Synthetic Method
1-Methylcyclopentanecarboxylic acid	C ₇ H ₁₂ O ₂	128.17	5-membered	Favorskii Rearrangement
1-Methylcyclohexanecarboxylic acid	C ₈ H ₁₄ O ₂	142.20	6-membered	Grignard Reaction / Oxidation
1-Methylcyclopropanecarboxylic acid	C ₅ H ₈ O ₂	100.12	3-membered	Cyclopropanation

The Favorskii rearrangement of 2-chloro-2-methylcyclohexanone is a common and efficient method for the synthesis of **1-methylcyclopentanecarboxylic acid** and its esters. While direct comparative yield data under identical conditions is scarce in the literature, the Favorskii rearrangement is a well-established method for ring contraction, providing good to excellent yields. The synthesis of 1-methylcyclohexanecarboxylic acid can be achieved through various methods, including the carbonation of the corresponding Grignard reagent or the oxidation of 1-methylcyclohexanol. 1-Methylcyclopropanecarboxylic acid is typically synthesized via cyclopropanation of an appropriate alkene precursor.

Performance in Chemical Reactions: Esterification

Esterification is a fundamental transformation for carboxylic acids, often employed to modify their physicochemical properties or to serve as a protecting group. The Fischer-Speier esterification is a classic acid-catalyzed method.

Carboxylic Acid	Alcohol	Catalyst	Reaction Time	Yield	Reference
Cyclohexane carboxylic acid	Methanol	Sulfuric Acid	1-10 hours	>90%	Benchchem
General Carboxylic Acids	Various Alcohols	Acid Catalyst	Variable	Variable	MasterOrganicChemistry

While specific comparative data for the esterification of **1-methylcyclopentanecarboxylic acid** and its alternatives is not readily available, the general principles of Fischer esterification apply. The reaction is an equilibrium process, and yields are typically high when an excess of the alcohol is used as the solvent. The steric hindrance around the carboxyl group can influence the reaction rate, suggesting that the more sterically hindered 1-methyl-substituted cycloalkane carboxylic acids might react slower than their unsubstituted counterparts.

Biological Activity: DGAT1 Inhibition

A significant application of cyclic carboxylic acids is in the development of inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis and a therapeutic target for metabolic diseases like obesity and type 2 diabetes.[\[1\]](#)[\[2\]](#)[\[3\]](#) The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Compound Class	Target	IC50 Range	Reference
Adamantane			
Carboxylic Acid Derivatives	DGAT1	5 nM - >10 μ M	[4]
Quinoline Carboxylic Acid Derivatives	DGAT1	28.2 μ M - 127.3 μ M	[5]
Picolinoylpyrrolidine-2-carboxylic acid derivatives	DGAT-1	< 100 nM	[6]
General Carboxylic Acid Derivatives	DGAT1	nM to μ M range	[7]

While specific IC50 values for **1-methylcyclopentanecarboxylic acid** as a DGAT1 inhibitor are not explicitly reported in the provided search results, the literature indicates that various alicyclic and heterocyclic carboxylic acids are potent inhibitors. The adamantane carboxylic acid scaffold, which is a rigid polycyclic structure, has been a basis for potent DGAT1 inhibitors. [4] This suggests that the conformational rigidity and lipophilicity of the cyclic moiety are important for binding to the enzyme's active site. The cyclopentane, cyclohexane, and cyclopropane rings of the compared acids offer different degrees of rigidity and lipophilicity, which would likely translate to different potencies as DGAT1 inhibitors. A systematic structure-activity relationship (SAR) study would be required to determine the optimal ring size and substitution pattern for DGAT1 inhibition.

Experimental Protocols

Synthesis of 1-Methylcyclopentanecarboxylic Acid via Favorskii Rearrangement

This protocol is adapted from the synthesis of methyl cyclopentanecarboxylate.[8]

Materials:

- 2-Chloro-2-methylcyclohexanone

- Sodium methoxide
- Anhydrous diethyl ether
- Water
- 5% Hydrochloric acid
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Sodium hydroxide (for hydrolysis to the acid)

Procedure:

- A suspension of sodium methoxide (1.07 moles) in anhydrous diethyl ether (330 ml) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.
- A solution of 2-chloro-2-methylcyclohexanone (1 mole) in dry ether (30 ml) is added dropwise to the stirred suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.
- The reaction mixture is cooled, and water is added to dissolve the precipitated salts.
- The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined ether layers are washed successively with 5% hydrochloric acid, 5% sodium bicarbonate solution, and saturated sodium chloride solution.
- The ether solution is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation to yield the crude methyl 1-methylcyclopentanecarboxylate.

- For the carboxylic acid, the crude ester is hydrolyzed by refluxing with an excess of sodium hydroxide solution.
- After cooling, the aqueous solution is acidified with hydrochloric acid to precipitate **1-methylcyclopentanecarboxylic acid**, which is then extracted with ether, dried, and concentrated.

In Vitro DGAT-1 Enzyme Inhibition Assay

This protocol is a generalized procedure based on established methods.[\[1\]](#)[\[3\]](#)

Materials:

- Microsomal fractions from cells overexpressing human DGAT-1
- Tris-HCl buffer (pH 7.4)
- MgCl₂
- Fatty acid-free bovine serum albumin (BSA)
- Sucrose
- [¹⁴C]oleoyl-CoA (radiolabeled substrate)
- 1,2-Dioleoylglycerol (acceptor substrate)
- Test compounds (e.g., **1-methylcyclopentanecarboxylic acid** and its alternatives) dissolved in DMSO
- Chloroform/methanol solution (2:1, v/v)
- Scintillation cocktail

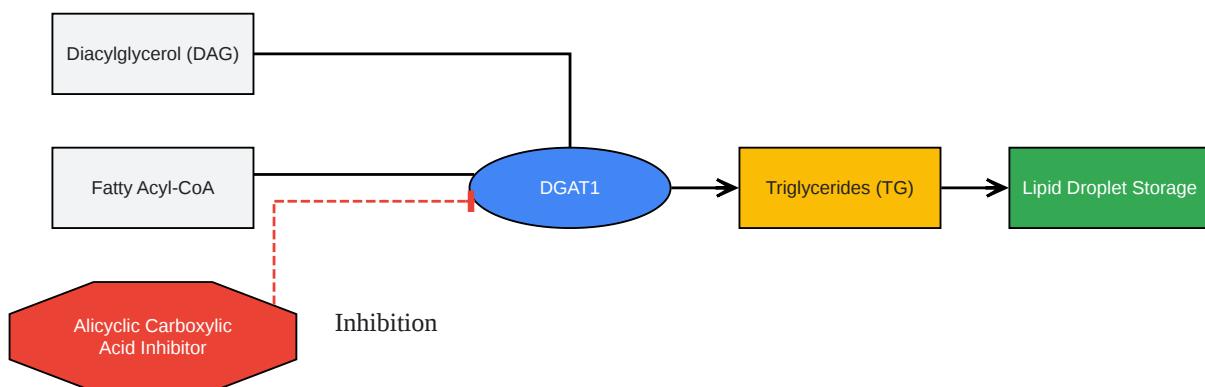
Procedure:

- The reaction mixture is prepared containing Tris-HCl buffer, MgCl₂, BSA, sucrose, [¹⁴C]oleoyl-CoA, and 1,2-dioleoylglycerol in a microcentrifuge tube.

- The test compound at various concentrations is added to the reaction mixture. A control with DMSO vehicle is also prepared.
- The reaction is initiated by adding the DGAT-1 enzyme source (microsomal fraction).
- The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).
- The reaction is terminated by adding the chloroform/methanol solution to extract the lipids.
- The mixture is centrifuged to separate the phases.
- An aliquot of the organic phase containing the radiolabeled triglycerides is transferred to a scintillation vial.
- The solvent is evaporated, and a scintillation cocktail is added.
- The radioactivity is measured using a scintillation counter.
- The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

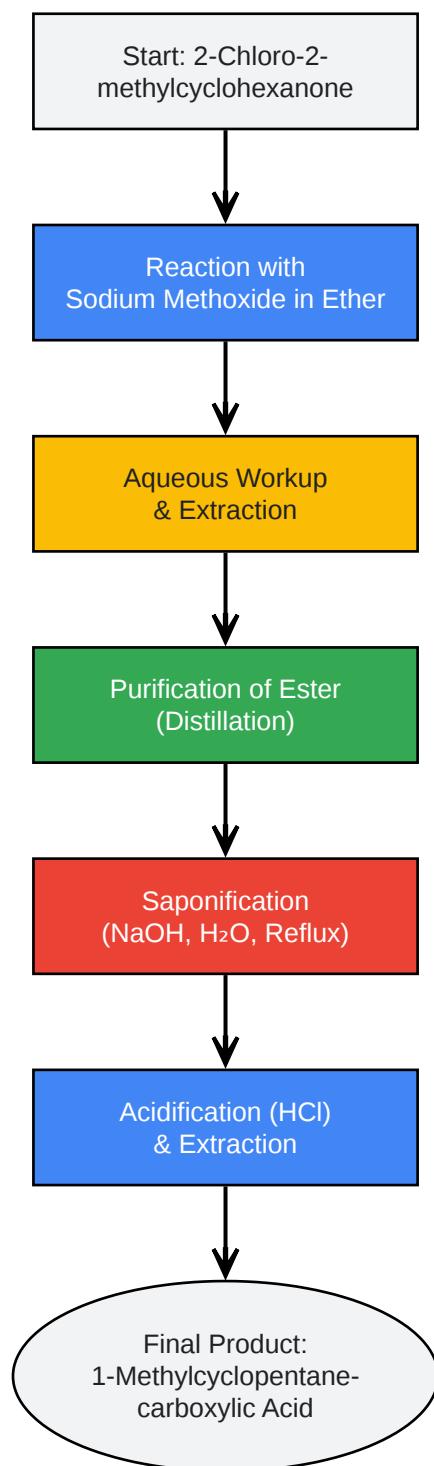
DGAT1 Signaling Pathway in Triglyceride Synthesis



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Caption: Role of DGAT1 in triglyceride synthesis and its inhibition.

Experimental Workflow for Synthesis via Favorskii Rearrangement



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Caption: Workflow for **1-Methylcyclopentanecarboxylic acid** synthesis.

Conclusion

1-Methylcyclopentanecarboxylic acid is a valuable reagent with established synthetic routes and potential biological applications. Its primary alternatives, including 1-methylcyclohexanecarboxylic acid and 1-methylcyclopropanecarboxylic acid, offer structural diversity that can be exploited in medicinal chemistry and materials science. The choice of reagent will ultimately depend on the specific requirements of the application, including the desired conformational constraints, lipophilicity, and biological activity. While direct, head-to-head comparative data on performance is limited in the current literature, this guide provides a framework for selecting the most appropriate alicyclic carboxylic acid based on available synthetic methodologies and biological context. Further systematic studies are warranted to fully elucidate the structure-performance relationships within this class of compounds.

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